InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2
. The Canonical SMILES is C1=CC(=CN=C1)C(=O)CCl
. The exact mass and monoisotopic mass of the compound are 155.0137915 g/mol . 2-Chloro-1-(pyridin-3-yl)ethanone is an organic compound characterized by the presence of a chloro group and a pyridine ring attached to an ethanone moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various biologically active molecules. The compound is classified as a heterocyclic compound due to the presence of nitrogen in the pyridine ring.
2-Chloro-1-(pyridin-3-yl)ethanone falls under the category of halogenated ketones and pyridine derivatives. Its classification is significant in understanding its reactivity and potential interactions in biological systems.
The synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone typically involves the reaction of pyridine with chloroacetyl chloride. This reaction is usually conducted under basic conditions, often utilizing triethylamine as a base to neutralize the hydrochloric acid produced during the reaction.
The molecular formula for 2-Chloro-1-(pyridin-3-yl)ethanone is , indicating it contains nine carbon atoms, eight hydrogen atoms, one chlorine atom, and one nitrogen atom. The structure consists of a pyridine ring substituted at the 3-position with an ethanone group and a chlorine atom at the 2-position.
2-Chloro-1-(pyridin-3-yl)ethanone can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and appropriate catalysts or reagents to facilitate the desired transformations.
The mechanism of action for 2-Chloro-1-(pyridin-3-yl)ethanone largely depends on its application in biological systems:
Relevant data regarding permeability and absorption characteristics indicate that this compound has high gastrointestinal absorption potential and can cross biological membranes effectively due to its lipophilicity.
2-Chloro-1-(pyridin-3-yl)ethanone has several scientific uses:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3